2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
Indole derivatives, such as the one you’re asking about, are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. They often contain a benzopyrrole, which is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of related compounds have been a significant area of research. A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria. These compounds showed moderate inhibition of the α-chymotrypsin enzyme and exhibited less cytotoxicity, as evident from the cytotoxicity data (Siddiqui et al., 2014).
Antibacterial and Anti-enzymatic Potential
Another study synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating their antibacterial and anti-enzymatic potential. These compounds exhibited good inhibitor properties against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).
Vibrational Spectroscopic Analysis
Research also includes vibrational spectroscopic analysis, with a study characterizing N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. This study provided insights into the molecular structure and pharmacokinetic properties, including in-silico docking showing inhibition activity against viruses (Jenepha Mary et al., 2022).
Antimicrobial Agents
The synthesis and evaluation of antimicrobial agents is another key application. A study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, showing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCALVEIYFVINBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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